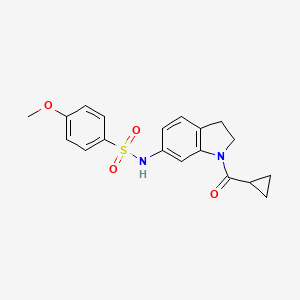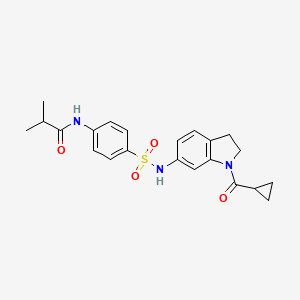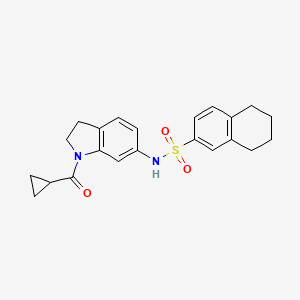
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Übersicht
Beschreibung
The compound “N-(1-(cyclopropanecarbonyl)indolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide” is a complex organic molecule. It contains an indolin-6-yl group, which is a type of indole, a bicyclic compound made up of a benzene ring fused to a pyrrole ring . The compound also contains a cyclopropanecarbonyl group, which is a three-membered ring with a carbonyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indolin-6-yl group and the cyclopropanecarbonyl group. A study on the synthesis of the cyclopenta[f]indole core of raputindole A might provide some insights into possible synthetic routes .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several different functional groups. The indolin-6-yl group would likely contribute to the aromaticity of the compound, while the cyclopropanecarbonyl group would introduce strain due to its three-membered ring structure.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indolin-6-yl and cyclopropanecarbonyl groups. The indolin-6-yl group, being an aromatic compound, might undergo electrophilic aromatic substitution reactions. The cyclopropanecarbonyl group, on the other hand, might undergo reactions typical of carbonyl compounds, such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of the different functional groups in the molecule.Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Research
Alzheimer’s disease (AD) is a progressive neurodegenerative disorder characterized by memory loss and cognitive decline. Researchers have explored novel compounds to inhibit acetylcholinesterase (AChE), an enzyme implicated in AD. The synthesized indolin-2-one derivatives incorporating a 1-benzyl-1H-1,2,3-triazole moiety were initially designed as potential AChE inhibitors. Notably, compounds 4g and 3a demonstrated significant inhibition of AChE, making them promising candidates for further investigation .
Anticancer Properties
Several of these indolin-2-one derivatives exhibited potent cytotoxicity against human cancer cell lines. Notably, compounds 3c, 3e, 5c, 5e, and 5g displayed strong cytotoxic effects (with IC50 values ranging from 0.65 to 7.17 µM). Compound 5g, in particular, showed remarkable efficacy, surpassing even the positive control adriamycin. These findings suggest that compound 5g holds promise as an anticancer agent .
Nitric Oxide Synthase Inhibition
Another derivative, cis-N-(1-(4-(methylamino)cyclohexyl)indolin-6-yl)thiophene-2-carboximidamide , was identified as a highly selective inhibitor of human neuronal nitric oxide synthase (nNOS). Importantly, it lacked cardiovascular liabilities, making it an attractive candidate for further drug development .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety measures should be taken when handling it to avoid exposure and potential harm.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c25-22(17-5-6-17)24-12-11-16-7-9-19(14-21(16)24)23-28(26,27)20-10-8-15-3-1-2-4-18(15)13-20/h7-10,13-14,17,23H,1-6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGWPXQLHUHPSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(CCN4C(=O)C5CC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



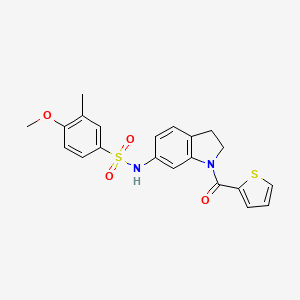

![N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3202510.png)
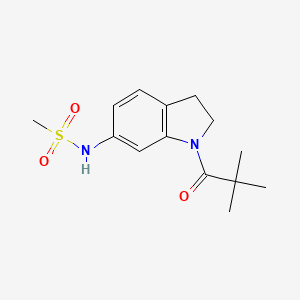
![N-(1-pivaloylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3202521.png)

![8-(3,4-Diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3202531.png)
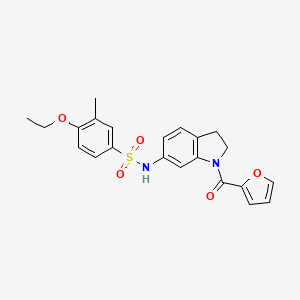
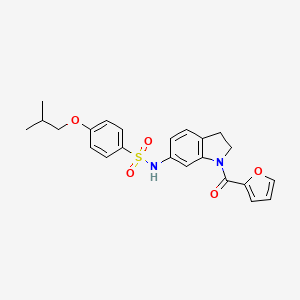
![8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3202560.png)
